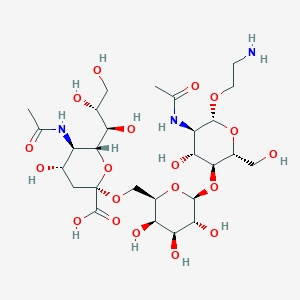

(2R,4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C27H47N3O19 and its molecular weight is 717.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound known as (2R,4S,5R,6R)-5-acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid is a complex carbohydrate derivative that exhibits significant biological activities. This article explores its biological mechanisms and applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H39NO19, with a molecular weight of 633.55 g/mol. The structure includes multiple hydroxyl groups and an acetamido functional group that contribute to its biological activity. The compound is classified as a sialylated glycan due to the presence of sialic acid residues linked to a galactose and N-acetylglucosamine backbone .

The biological activity of this compound is primarily attributed to its interaction with specific proteins such as lectins and glycosidases. These interactions can influence various biological pathways:

- Inhibition of Viral Entry : The compound may inhibit viral entry into host cells by blocking the interaction between viral hemagglutinin and host cell receptors.

- Cell Signaling Modulation : It plays a role in cell-cell interactions and signal transduction processes due to its glycan structure which can mimic natural substrates for glycosidases and glycosyltransferases .

Antiviral Properties

Research has indicated that this compound exhibits antiviral properties by interfering with the glycoprotein interactions necessary for viral entry into host cells. This mechanism has been particularly noted in studies involving influenza viruses .

Immunomodulatory Effects

The compound has shown potential as an immunostimulant. For instance, it has been evaluated for its ability to enhance immune responses in vitro and in vivo models. Such properties make it a candidate for further research in immunotherapy applications .

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties by modulating glycosylation patterns on cancer cells. This modulation can affect tumor growth and metastasis by altering cell adhesion and signaling pathways .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antiviral Activity : A study demonstrated that the compound effectively inhibited the hemagglutination process of influenza viruses in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its inhibitory effect on viral entry .

- Immunological Assessment : In animal models, the administration of this compound led to increased levels of cytokines associated with enhanced immune responses. This suggests its potential use in vaccine formulations or as an adjuvant .

Applications in Research

The diverse biological activities of (2R,4S,5R,6R)-5-acetamido have led to its application in various fields:

- Biochemistry : As a substrate in enzymatic assays for studying glycosidases and glycosyltransferases.

- Pharmaceutical Development : Utilized in developing therapeutic agents targeting viral infections and cancer therapies.

Applications De Recherche Scientifique

Overview

The compound (2R,4S,5R,6R)-5-acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. Its applications span from medicinal chemistry to biochemistry and microbiology.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to natural products with biological activity. It is particularly relevant in the development of antibiotics and antimicrobial agents . Research indicates that derivatives of this compound can inhibit bacterial growth and biofilm formation by affecting microbial adherence mechanisms .

Glycobiology

In glycobiology research, the compound serves as a model for studying carbohydrate interactions and enzymatic processes involving polysaccharides. Its complex structure allows researchers to explore the synthesis of glycosylated compounds and their biological implications. The ability to modify this compound chemically opens pathways for creating novel glycosides that could have therapeutic applications.

Host-pathogen Interactions

Studies have highlighted the role of this compound in understanding host-pathogen interactions. It has been shown to affect the virulence of certain bacteria by interfering with their polysaccharide production. This insight is crucial for developing strategies to combat bacterial infections by targeting their protective barriers.

Bioconjugation Techniques

The compound's functional groups make it an excellent candidate for bioconjugation studies. Researchers are exploring its use in attaching therapeutic agents or imaging probes to target specific cells or tissues within the body . This application is particularly promising in cancer therapy and diagnostics.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of a derivative of this compound against Staphylococcus aureus. The results indicated that the derivative significantly reduced bacterial viability and biofilm formation compared to control groups. This suggests that modifications to the acetamido group can enhance antimicrobial efficacy .

Case Study 2: Glycosylation Reactions

Another research effort focused on utilizing this compound in glycosylation reactions to produce new oligosaccharides with potential prebiotic properties. The study demonstrated successful synthesis and characterization of these oligosaccharides and assessed their effects on gut microbiota composition in vitro .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antibiotics and antimicrobial agents | Inhibition of bacterial growth |

| Glycobiology | Study of carbohydrate interactions | Insights into glycosylation processes |

| Host-pathogen Interactions | Understanding bacterial virulence | Interference with polysaccharide production |

| Bioconjugation Techniques | Targeted delivery of therapeutic agents | Successful attachment of imaging probes |

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N3O19/c1-9(33)29-15-11(35)5-27(26(42)43,49-23(15)17(37)12(36)6-31)45-8-14-18(38)20(40)21(41)25(47-14)48-22-13(7-32)46-24(44-4-3-28)16(19(22)39)30-10(2)34/h11-25,31-32,35-41H,3-8,28H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)/t11-,12+,13+,14+,15+,16+,17+,18-,19+,20-,21+,22+,23+,24+,25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBKQPAQNOAVPW-ICTHHDDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCN)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OCCN)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N3O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.